1-(3,5-dimethoxyphenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
3-(3,5-dimethoxyphenyl)-5-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S/c1-4-29-15-7-5-13(6-8-15)18-12-30-21(23-18)19-20(22)26(25-24-19)14-9-16(27-2)11-17(10-14)28-3/h5-12H,4,22H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJWVICDJXUGDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC(=CC(=C4)OC)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of the Compound
The compound "1-(3,5-dimethoxyphenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine" is a member of a class of compounds known for their diverse biological activities. The structure includes a triazole moiety, which is often associated with various pharmacological effects, including anticancer, antibacterial, and anti-inflammatory properties.
Anticancer Activity
Triazole derivatives have been extensively studied for their anticancer properties. The presence of the thiazole and phenyl groups in this compound may enhance its interaction with biological targets involved in cancer progression. Research has shown that compounds containing triazole rings can inhibit cell proliferation and induce apoptosis in various cancer cell lines.
Example Studies:
- A study demonstrated that similar triazole compounds exhibited significant cytotoxicity against breast cancer cells (MDA-MB-231) and lung cancer cells (A549) at micromolar concentrations .
- Another investigation highlighted that thiazole-containing compounds can disrupt microtubule assembly, leading to apoptosis in cancer cells .
Antibacterial Activity
Compounds with similar structures have also been evaluated for their antibacterial properties. The incorporation of methoxy and ethoxy groups can enhance lipophilicity, potentially improving membrane permeability and antibacterial efficacy.
Example Studies:
- Research indicated that thiazole derivatives showed promising activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Activity
The anti-inflammatory potential of triazole derivatives is another area of interest. Compounds that modulate inflammatory pathways can be beneficial in treating chronic inflammatory diseases.
Example Studies:
- Investigations into related triazole compounds revealed their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting potential therapeutic applications in inflammatory conditions .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the phenyl, thiazole, or triazole moieties can significantly impact potency and selectivity.
| Substituent | Effect on Activity |
|---|---|
| 3,5-Dimethoxy Group | Enhances lipophilicity and bioavailability |
| Ethoxy Group | Improves solubility and membrane penetration |
| Triazole Ring | Critical for anticancer activity |
| Thiazole Moiety | Contributes to antibacterial properties |
Case Study 1: Anticancer Effects
In a recent study involving triazole derivatives, one compound demonstrated IC50 values below 10 µM against multiple cancer cell lines. The mechanism was attributed to the induction of apoptosis through caspase activation .
Case Study 2: Antibacterial Efficacy
Another compound from a related series was tested against methicillin-resistant Staphylococcus aureus (MRSA) and showed significant inhibition with an MIC value of 32 µg/mL. This suggests potential for further development as an antibacterial agent .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing triazole and thiazole rings exhibit significant antimicrobial properties. Preliminary studies on similar compounds have shown effectiveness against various bacterial strains and fungi. The presence of methoxy and ethoxy groups in 1-(3,5-dimethoxyphenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine may enhance its activity against resistant strains of microorganisms.
Anticancer Potential
Derivatives of triazoles are known for their ability to inhibit enzymes and receptors involved in cancer progression. The unique structure of this compound allows for interactions with specific biological targets that could lead to the development of novel anticancer agents. In vitro studies have suggested that modifications in the functional groups can affect the compound's efficacy against cancer cell lines .
Anti-inflammatory Properties
The structural diversity offered by the multiple functional groups may also contribute to anti-inflammatory effects. Compounds with similar structures have been investigated for their ability to modulate inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases.
Comparative Analysis of Related Compounds
The following table summarizes notable compounds related to 1-(3,5-dimethoxyphenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-methoxyphenyl)-4-(thiazol-2-yl)-1H-triazole | Methoxy group; Thiazole | Antimicrobial |
| 4-(4-fluorophenyl)-1H-triazole | Fluorophenyl group; Triazole | Anticancer |
| 5-amino-[1,2,4]triazole derivatives | Amino group; Triazole | Antifungal |
This comparison highlights the potential advantages of the target compound's structural complexity over simpler analogs in therapeutic applications.
Case Studies
Several studies have documented the synthesis and biological evaluation of similar triazole-thiazole compounds. For instance:
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | Heterocycle | R1 (Triazole Substituent) | R2 (Thiazole/Oxadiazole Substituent) | Molecular Weight | Key Properties/Applications |
|---|---|---|---|---|---|
| Target Compound | Thiazole | 3,5-Dimethoxyphenyl | 4-Ethoxyphenyl | ~391.4* | High polarity, potential anticancer |
| 1-(3,5-Dimethoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine | Oxadiazole | 3,5-Dimethoxyphenyl | 4-Methylphenyl | ~377.4 | Moderate solubility, antimicrobial |
| 1-(4-Chlorophenyl)-4-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine | Thiazole | 4-Chlorophenyl | 4-Ethylphenyl | 381.88 | Lipophilic, cytotoxic potential |
| 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine | Benzothiazole | 2-Nitrophenyl | - | ~353.3 | DNA-targeting, high reactivity |
Pharmacological and Physicochemical Considerations
- Bioactivity : Thiazole-containing analogues (e.g., ) are often explored for kinase inhibition or antimicrobial activity. The dimethoxy/ethoxy groups in the target compound may enhance binding to cytochrome P450 enzymes or DNA topoisomerases .
- Solubility & Lipophilicity : The dimethoxyphenyl group increases water solubility compared to methyl or chloro substituents, while the ethoxyphenyl-thiazole contributes to moderate logP values (~3.5–4.0), balancing membrane permeability and solubility .
Q & A
Q. How can researchers reconcile discrepancies between computational predictions and experimental bioactivity?
- Methodological Answer :
- Free Energy Perturbation (FEP) : Calculate binding free energy differences for improved accuracy .
- Solvent Accessibility Modeling : Include explicit water molecules in docking simulations .
- Proteomic Profiling : Use affinity chromatography-MS to identify off-target interactions .
Tables of Key Data
Table 1 : Representative Spectral Data for Characterization
| Technique | Key Signals | Interpretation |
|---|---|---|
| H NMR | δ 3.85 (s, 6H) | Two methoxy groups |
| C NMR | δ 160.2 | Thiazole C-2 |
| HRMS | [M+H]⁺ 450.152 | Molecular ion |
Table 2 : Biological Activity Profile (Example)
| Assay | Target | Result (IC₅₀) |
|---|---|---|
| EGFR Kinase | 12 nM | Potent inhibitor |
| S. aureus | 8 µg/mL | Moderate activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
